1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid
Description
Properties
IUPAC Name |
1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(15)7-1-2-10-8(5-7)9-6-16-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLCAPKPQWXVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC3=C2C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid typically involves a base-mediated cascade [3+3] annulation of indoline-2-thiones and nitroallylic acetates . This method is efficient and allows for the regio- and stereoselective formation of the thiopyran annulated indoles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid. For instance, derivatives targeting the 14-3-3η protein have shown promising results in the treatment of liver cancer. A specific derivative demonstrated a strong affinity for the target protein and exhibited significant inhibitory activity against various liver cancer cell lines such as Hep G2 and SNU-387. Furthermore, it was effective against chemotherapy-resistant cell lines .
Key Findings:
- Target Protein: 14-3-3η
- Cell Lines Tested: Bel-7402, SMMC-7721, Hep G2
- Mechanism: Induction of G1-S phase cell cycle arrest
Antiviral Activity
Another area of interest is the antiviral efficacy of compounds derived from this class. For example, an indole derivative exhibited complete inhibition of SARS-CoV-2 replication at a concentration of 52.0 μM. This compound also displayed high selectivity and interferon-inducing activity, suggesting its potential as a candidate for COVID-19 treatment .
Key Findings:
- Virus Targeted: SARS-CoV-2
- Inhibition Concentration: 52.0 μM
- Selectivity Index: 78.6
Herbicidal Applications
The compound has also been explored for its herbicidal properties. A series of novel indole-3-carboxylic acid derivatives were synthesized and evaluated for their ability to act as auxin receptor antagonists (TIR1). These compounds demonstrated excellent herbicidal activity against both dicotyledonous and monocotyledonous weeds .
Key Findings:
- Mechanism: Antagonism of TIR1 auxin receptor
- Inhibition Rates: 60–97% on weed growth
Case Study 1: Antitumor Compound Evaluation
In a study evaluating various derivatives targeting the 14-3-3η protein, compound C11 was identified as having superior inhibitory effects on liver cancer cells compared to other tested compounds. This study utilized a combination of cell viability assays and molecular docking techniques to elucidate the mechanisms behind its antitumor activity .
Case Study 2: Antiviral Compound Development
A recent investigation into indole derivatives for antiviral applications demonstrated that a specific compound could completely inhibit SARS-CoV-2 at relatively low concentrations while showing minimal cytotoxicity in human cells. This highlights the potential for further development into therapeutic agents against viral infections .
Mechanism of Action
The compound exerts its effects by inhibiting the CCR5 receptor, a protein involved in the inflammatory response . By blocking this receptor, 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid can reduce inflammation and alleviate symptoms of diseases like rheumatoid arthritis and multiple sclerosis . The molecular pathways involved include the modulation of cytokine production and the inhibition of leukocyte migration .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Core Heterocycles
The thiopyranoindole scaffold differentiates itself from oxygen-containing analogs (pyranoindoles) and nitrogen-rich derivatives (pyridoindoles). Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Sulfur vs. Oxygen: The thiopyran ring (S) in the target compound may enhance lipophilicity and metabolic stability compared to pyranoindoles (O), influencing bioavailability.
- Carboxylic Acid Group : The -COOH moiety at position 8 enables hydrogen bonding and salt formation, critical for solubility and receptor interactions (e.g., aldose reductase inhibition in ).
- Functional Modifications : Derivatives with sulfonyl (e.g., compound 66) or ester groups (e.g., tipindole in ) exhibit varied pharmacological profiles, highlighting the role of substituents in target selectivity.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Sulfur’s resistance to oxidation may reduce first-pass metabolism relative to oxygen analogs, as seen in compound 66’s stability.
Biological Activity
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and structure-activity relationships.
Chemical Structure and Properties
The compound features a unique bicyclic structure that combines a thiopyrano ring with an indole moiety. This structural configuration is believed to contribute to its biological activity through interactions with various biological targets.
Research has indicated that this compound may exert its effects through several mechanisms:
- Histone Deacetylase (HDAC) Inhibition : It has been suggested that derivatives of carboxylic acids can act as potent HDAC inhibitors. Studies show that modifications in the structure can enhance HDAC inhibition activity . The compound's ability to influence histone acetylation may play a role in regulating gene expression related to cell proliferation and apoptosis.
- Anticancer Activity : Several studies have explored the anticancer properties of related compounds. For example, indolyl-1,3,4-thiadiazoles have demonstrated significant cytotoxicity against various cancer cell lines . The presence of indole structures in similar compounds often correlates with enhanced anticancer activity.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Anticancer Efficacy
A study investigating a series of indolyl derivatives found that specific modifications significantly enhanced their cytotoxic effects against human cancer cell lines. For instance, compound 5m showed an IC50 value of 1.5 μM against pancreatic cancer cells (PaCa2), indicating strong anticancer potential .
HDAC Inhibition Studies
In vitro assays using HeLa nuclear extracts demonstrated that various carboxylic acid derivatives exhibited differing levels of HDAC inhibition. The structure-activity relationship analysis suggested that specific functional groups significantly influence inhibitory potency .
Q & A
Q. What are the established synthetic routes for 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid and its derivatives?
The compound is typically synthesized via multi-step protocols involving amide coupling and protective group strategies. For example, a Boc-protected precursor (e.g., 2-Boc-1,3,4,5-tetrahydro-pyrido[4,3-b]indole-8-carboxylic acid) is synthesized first, followed by deprotection using HCl or trifluoroacetic acid . A key step involves coupling carboxylic acid intermediates with amines or sulfonating agents, as demonstrated in the preparation of cannabinoid receptor agonists . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical for improving yields, with preparative HPLC often used for purification .
Q. How can researchers confirm the structural integrity and purity of this compound?
Comprehensive characterization includes:
- NMR spectroscopy : Assign peaks for the thiopyranoindole core (e.g., δ 3.5–4.5 ppm for fused ring protons) and carboxylic acid moiety (δ ~12 ppm for COOH).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₆H₁₈N₂O₃S: calculated 318.11, observed 318.10) .
- HPLC : Purity assessment using reverse-phase columns (e.g., >95% purity criteria) .
- Melting point analysis : Compare observed values with literature data (e.g., mp 232–234°C for related indole-carboxylic acids) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) have been identified for derivatives targeting neurological disorders?
Modifications to the thiopyranoindole scaffold significantly impact bioactivity:
- Tau aggregation inhibition : Substituents at the 2-position (e.g., alkyl or aryl groups) enhance binding to tau proteins, as seen in Alzheimer’s disease models .
- Cannabinoid receptor agonism : Ethylsulfonyl or tetrahydropyran groups at the 5-position improve CB1/CB2 receptor affinity (e.g., EC₅₀ = 49 nM for CB1) and reduce CNS penetration .
- Key SAR table :
| Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| 2 | Cyclopentyl | ↑ Metabolic stability | |
| 5 | Ethylsulfonyl | ↑ CB1/CB2 potency | |
| 8 | Carboxylic acid | Essential for solubility |
Q. How should researchers address contradictory data in biological assays (e.g., divergent therapeutic targets)?
Discrepancies often arise from assay conditions or structural variations:
- Target specificity : Tau aggregation inhibitors (e.g., Alzheimer’s models) require rigid aromatic substituents , while cannabinoid agonists favor flexible sulfonyl groups .
- Dose-response validation : Replicate assays across multiple cell lines (e.g., SH-SY5Y for tau, CHO-K1 for CB1/2) and confirm with orthogonal methods (e.g., SPR for binding, Western blot for protein aggregation) .
- Control experiments : Use known inhibitors (e.g., methylene blue for tau, SR141716A for CB1) to validate assay specificity .
Q. What methodologies are recommended for evaluating in vivo efficacy of derivatives?
Preclinical studies should include:
- Pharmacokinetics : Assess oral bioavailability and brain penetration via LC-MS/MS (e.g., plasma/brain ratio <0.1 indicates low CNS exposure) .
- Disease models :
- Alzheimer’s : Transgenic mice (e.g., PS19 for tauopathy) treated with 10–50 mg/kg/day, monitored via Morris water maze .
- Inflammatory pain : Rat CFA-induced hyperalgesia models, with mechanical allodynia measured using von Frey filaments .
Methodological Challenges and Solutions
Q. How can low synthetic yields of the thiopyranoindole core be mitigated?
- Optimize cyclization : Use PPA (polyphosphoric acid) or Eaton’s reagent to promote lactamization, achieving yields >60% .
- Protective group strategy : Boc groups improve intermediate stability during coupling reactions, reducing side products .
- Scale-up considerations : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .
Q. What analytical techniques resolve ambiguities in regiochemistry during derivatization?
- NOESY NMR : Detect spatial proximity between substituents (e.g., H-2 and H-9 in the fused ring) .
- X-ray crystallography : Confirm absolute configuration of crystalline intermediates (e.g., ethylsulfonyl derivatives) .
- DFT calculations : Predict ¹³C NMR chemical shifts to validate proposed regioisomers .
Data Reproducibility and Validation
Q. What steps ensure reproducibility in biological assays?
- Standardized protocols : Adhere to NIH guidelines for cell culture (e.g., passage number <20) and animal models (e.g., age-matched cohorts) .
- Blinded experiments : Assign compound codes to avoid bias in data collection .
- Inter-lab collaboration : Validate key findings (e.g., tau inhibition IC₅₀) with independent research groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
